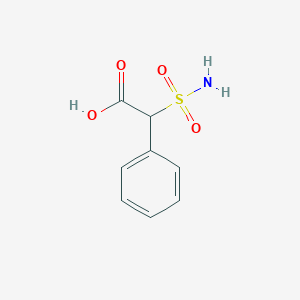

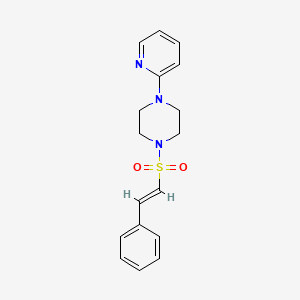

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorobenzyl group, the amino group, the oxoethyl group, and the trimethoxybenzoate group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might make the molecule a base, while the oxoethyl group could potentially make it a good nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar functional groups might make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity of Fluorine Compounds

Fluorinated compounds exhibit a range of bioactivities due to their unique chemical properties. The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups have been explored, demonstrating moderate anticancer activity in vitro. The presence of fluorine atoms in these molecules can significantly affect their biological activity and pharmacokinetic properties, potentially making them candidates for anticancer drug development (Song et al., 2005).

Amino Acid Prodrugs of Antitumor Benzothiazoles

The development of amino acid prodrugs of novel antitumor benzothiazoles has shown that fluorine substitution can improve the metabolic stability and therapeutic efficacy of these molecules. These findings underline the importance of fluorine in the design of prodrugs with enhanced solubility and bioavailability, highlighting the potential of fluorinated benzothiazoles in cancer therapy (Bradshaw et al., 2002).

Radiochemical Synthesis for PET Imaging

The no-carrier-added asymmetric synthesis of α-methyl-α-amino acids labeled with fluorine-18 showcases the application of fluorinated compounds in Positron Emission Tomography (PET) imaging. These radiopharmaceuticals serve as potential inhibitors of enzymatic functions, illustrating the utility of fluorine in developing diagnostic tools for medical imaging (Damhaut et al., 1997).

Solid-phase Synthesis of Benzimidazoles

The solid-phase synthesis of substituted 2-aminomethylbenzimidazoles using fluorinated intermediates demonstrates the role of fluorine in facilitating the synthesis of complex organic molecules. This method highlights the versatility of fluorine in synthetic organic chemistry, enabling the efficient production of benzimidazole derivatives with potential biological activities (Kilburn et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMKMOOCGAYZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2939415.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B2939419.png)

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2939426.png)